(4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a hydroxyamino group, a methylidene group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the pyrazolone core can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
4-Hydroxy-3-methyl-1-phenyl-2-pyrazolin-5-one: A structurally similar compound with different functional groups.
Uniqueness
(4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the hydroxyamino group and the specific configuration of the methylidene group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(7-12-16)11(15)14(13-8)9-5-3-2-4-6-9/h2-7,13,16H,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRBCHZPAAORSC-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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